5-Amino-3-bromo-4-methylpyridin-2(1H)-one 5-Amino-3-bromo-4-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269433
InChI: InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol

5-Amino-3-bromo-4-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC18269433

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-bromo-4-methylpyridin-2(1H)-one -

Specification

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
IUPAC Name 5-amino-3-bromo-4-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10)
Standard InChI Key PIJSPJOTJCTEST-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC=C1N)Br

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

5-Amino-3-bromo-4-methylpyridin-2(1H)-one (CAS 889943-27-5) is a pyridinone derivative with substituents at positions 3, 4, and 5. The pyridin-2-one ring system features a ketone group at position 2, a bromine atom at position 3, a methyl group at position 4, and an amino group at position 5 . The IUPAC name reflects this substitution pattern: 3-amino-5-bromo-4-methyl-1H-pyridin-2-one.

Key Structural Attributes:

  • Pyridinone Core: The aromatic six-membered ring with a ketone group at position 2.

  • Electron-Withdrawing Bromine: Enhances reactivity for nucleophilic substitution.

  • Amino Group: Provides hydrogen-bonding potential and basicity.

  • Methyl Substituent: Influences lipophilicity and steric effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):
While direct NMR data for this compound is limited, analogous structures such as 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) exhibit distinct proton environments. For example, the methyl group in similar compounds resonates near δ=2.28ppm\delta = 2.28 \, \text{ppm}, while aromatic protons appear between δ=7.29ppm\delta = 7.29 \, \text{ppm} and δ=8.29ppm\delta = 8.29 \, \text{ppm} .

Infrared (IR) Spectroscopy:
The ketone group (C=O\text{C=O}) typically absorbs near 1650cm11650 \, \text{cm}^{-1}, while the amino group (NH2\text{NH}_2) shows stretching vibrations around 3300cm13300 \, \text{cm}^{-1} .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-amino-3-bromo-4-methylpyridin-2(1H)-one often involves multi-step reactions starting from nitro- or halogenated pyridine precursors. A representative pathway includes:

  • Nitration and Reduction:

    • 4-Methyl-3-nitropyridine is hydrogenated using catalysts like Pd/C or Raney Ni in methanol to yield 4-methyl-3-aminopyridine .

    • Example reaction conditions: 0.5MPaH20.5 \, \text{MPa} \, \text{H}_2, 30C30^\circ \text{C}, 15 hours .

  • Bromination:

    • The amine intermediate is treated with hydrobromic acid and bromine at low temperatures (10C-10^\circ \text{C} to 0C0^\circ \text{C}) to introduce the bromo substituent .

    • Sodium nitrite is added to facilitate diazotization and subsequent bromine substitution.

  • Cyclization and Deprotection:

    • Methoxy-protected intermediates (e.g., 3-amino-2-methoxypyridine) undergo deprotection using agents like TMS-I to yield the pyridinone structure .

Example Reaction Scheme:

4-Methyl-3-nitropyridineH2,Pd/C4-Methyl-3-aminopyridineHBr, Br2,5C3-Bromo-4-methylpyridineTMS-I5-Amino-3-bromo-4-methylpyridin-2(1H)-one\begin{align*} \text{4-Methyl-3-nitropyridine} &\xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Methyl-3-aminopyridine} \\ &\xrightarrow{\text{HBr, Br}_2, -5^\circ \text{C}} \text{3-Bromo-4-methylpyridine} \\ &\xrightarrow{\text{TMS-I}} \text{5-Amino-3-bromo-4-methylpyridin-2(1H)-one} \end{align*}

Yield and Optimization

  • Yield: Reported yields for analogous bromopyridine syntheses reach 95% under optimized conditions .

  • Key Factors: Temperature control during bromination and catalyst selection critically influence efficiency.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Molecular Weight203.04 g/mol
Boiling Point288.5±40.0C288.5 \pm 40.0^\circ \text{C}
Melting PointNot reported
SolubilityLikely polar aprotic solventsInferred

Stability and Reactivity

  • Thermal Stability: Decomposes at elevated temperatures (> 250C250^\circ \text{C}) due to the bromine substituent .

  • Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, while the amino group participates in condensation or acylation reactions .

Biological Activity and Applications

Kinase Inhibition

3-Aminopyridin-2-one derivatives, including structurally related compounds, exhibit inhibitory activity against kinases such as MPS1 and Aurora A/B . These kinases are implicated in cancer cell proliferation, making such compounds potential anticancer agents.

Selectivity Profile:

  • MPS1 Inhibition: IC50_{50} values in the micromolar range for analogues .

  • Ligand Efficiency: High ligand efficiency (>0.3> 0.3) due to low molecular weight and potent binding .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-amino acid derivatives, which are valued for their metabolic stability and applications in peptide mimetics.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

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